Azido-PEG6-azide
Overview
Description
Azido-PEG6-azide is a useful research compound. Its molecular formula is C14H28N6O6 and its molecular weight is 376.41 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Azido-PEG6-azide is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
This compound is a click chemistry reagent, meaning it can undergo specific, rapid reactions with certain other groups . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . Additionally, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By using this compound to create PROTACs, it’s possible to selectively degrade target proteins .
Biochemical Analysis
Biochemical Properties
Azido-PEG6-azide plays a crucial role in biochemical reactions due to its ability to participate in click chemistry. The azide groups in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups, forming stable triazole linkages . Additionally, it can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups . These reactions are highly specific and efficient, making this compound an essential reagent for bioconjugation and labeling of biomolecules.
Cellular Effects
This compound influences various cellular processes through its involvement in click chemistry reactions. By enabling the conjugation of biomolecules, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the use of this compound in PROTACs allows for the targeted degradation of specific proteins, thereby modulating cellular functions . This targeted approach can lead to changes in cell behavior and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its participation in click chemistry reactions. The azide groups in this compound react with alkyne groups in the presence of a copper catalyst, forming triazole linkages . This reaction is highly specific and efficient, allowing for the precise conjugation of biomolecules. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein . This connection facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its reactivity may decrease over time if exposed to moisture or other degrading factors . Long-term studies have shown that this compound maintains its efficacy in bioconjugation reactions, although periodic assessment of its activity is recommended to ensure optimal performance.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower dosages, this compound effectively participates in bioconjugation reactions without causing significant adverse effects . At higher dosages, there may be potential toxic effects, including cellular stress and disruption of normal cellular functions . It is important to determine the appropriate dosage to achieve the desired biochemical outcomes while minimizing any adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in click chemistry. The azide groups in this compound can be metabolically incorporated into biomolecules, allowing for the study of metabolic flux and metabolite levels . The interactions of this compound with enzymes and cofactors involved in these pathways can provide insights into its metabolic fate and potential effects on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The hydrophilic nature of the PEG spacer in this compound enhances its solubility in aqueous media, facilitating its distribution within the cellular environment . The localization and accumulation of this compound can be influenced by its interactions with specific cellular components, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . The precise localization of this compound can enhance its efficacy in bioconjugation reactions and its overall impact on cellular functions.
Properties
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N6O6/c15-19-17-1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-18-20-16/h1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAONOKFDHURRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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